molecular formula C8H8FNO B13930114 3-Ethenyl-5-fluoro-2-methoxypyridine

3-Ethenyl-5-fluoro-2-methoxypyridine

Cat. No.: B13930114
M. Wt: 153.15 g/mol
InChI Key: VRJUIKLFSHWNSD-UHFFFAOYSA-N
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Description

3-Ethenyl-5-fluoro-2-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C₈H₈FNO (molecular weight: 153.15 g/mol). Its structure includes a pyridine ring substituted with a methoxy group (-OCH₃) at the 2-position, a fluoro group (-F) at the 5-position, and an ethenyl (-CH=CH₂) moiety at the 3-position (inferred from , adjusted for fluorine substitution).

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

3-ethenyl-5-fluoro-2-methoxypyridine

InChI

InChI=1S/C8H8FNO/c1-3-6-4-7(9)5-10-8(6)11-2/h3-5H,1H2,2H3

InChI Key

VRJUIKLFSHWNSD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)F)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenyl-5-fluoro-2-methoxypyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further modified to introduce the ethenyl and methoxy groups under specific reaction conditions.

Industrial Production Methods

Industrial production of 3-Ethenyl-5-fluoro-2-methoxypyridine may involve large-scale fluorination processes using complex fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-5-fluoro-2-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

3-Ethenyl-5-fluoro-2-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethenyl-5-fluoro-2-methoxypyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The activity of pyridine derivatives is highly dependent on substituent positions and electronic effects. Below is a comparison with key analogs:

5-Fluoro-2-methoxy-3-methylpyridine
  • Substituents : 5-Fluoro, 2-methoxy, 3-methyl.
  • Molecular Formula: C₇H₈FNO.
  • Key Differences: Replacing the ethenyl group with a methyl (-CH₃) reduces steric bulk and alters electronic interactions.
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine
  • Substituents : 2-hydroxy, 5-(3-fluoro-4-methoxyphenyl).
  • Molecular Formula: C₁₂H₁₀FNO₂.
  • The hydroxyl (-OH) group increases polarity, enhancing solubility compared to methoxy .
3-Ethynyl-5-fluoropyridin-2-amine
  • Substituents: 5-fluoro, 2-amino, 3-ethynyl.
  • Molecular Formula : C₇H₅FN₂.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (Predicted)
3-Ethenyl-5-fluoro-2-methoxypyridine 153.15 ~1.8 Moderate (lipophilic)
5-Fluoro-2-methoxy-3-methylpyridine 141.14 ~1.5 Moderate
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine 235.21 ~2.5 Low (hydrophobic phenyl)
3-Ethynyl-5-fluoropyridin-2-amine 136.13 ~0.9 High (polar amino group)

Note: Predicted values based on structural analogs ().

Research Findings and Mechanistic Considerations

  • RNA Incorporation vs. DNA Inhibition : Fluorinated pyrimidines like FUrd incorporate into RNA, causing toxicity, while FdUMP inhibits DNA synthesis. Pyridine analogs with fluoro groups may exhibit dual mechanisms depending on substituents .
  • Toxicity Profiles: Methyl and ethenyl substituents (e.g., in 5-Fluoro-2-methoxy-3-methylpyridine) may reduce acute toxicity compared to hydroxyl or amino groups, which are more reactive .

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